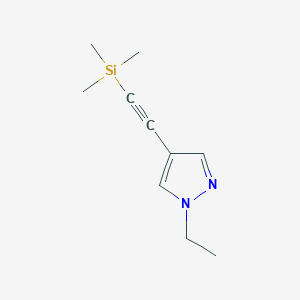![molecular formula C8H6IN3OS B13992791 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound features a unique structure with an iodine atom at the 8th position and a methylthio group at the 2nd position, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process, followed by the addition of a methylthio group using methylthiolating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation of the methylthio group can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the ATP-binding pocket of kinases, inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives with different substituents at the 2nd and 8th positions, such as:
- 8-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidine
Uniqueness
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H6IN3OS |
|---|---|
Molekulargewicht |
319.12 g/mol |
IUPAC-Name |
8-iodo-2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H6IN3OS/c1-14-8-11-2-4-6(12-8)5(9)3-10-7(4)13/h2-3H,1H3,(H,10,13) |
InChI-Schlüssel |
RMCKSYDSUHSSJI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C(=N1)C(=CNC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


